4-(2-Isopropoxyphenyl)but-3-en-2-one
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Overview
Description
4-(2-Isopropoxyphenyl)but-3-en-2-one is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with an isopropoxy group and a but-3-en-2-one moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropoxyphenyl)but-3-en-2-one typically involves the following steps:
Phenol Derivative Preparation: The starting material is often a phenol derivative, which undergoes substitution reactions to introduce the isopropoxy group.
Formation of the Enone: The enone moiety is formed through a series of reactions, including aldol condensation and subsequent dehydration.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Isopropoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Saturated analogs with different physical properties.
Substitution Products: Compounds with diverse functional groups on the phenyl ring.
Scientific Research Applications
4-(2-Isopropoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(2-Isopropoxyphenyl)but-3-en-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-(2-Isopropoxyphenyl)but-3-en-2-one is unique due to its specific structural features. Similar compounds include:
4-(2-Methoxyphenyl)but-3-en-2-one: Similar structure with a methoxy group instead of isopropoxy.
4-(2-Ethoxyphenyl)but-3-en-2-one: Similar structure with an ethoxy group.
4-(2-Propoxyphenyl)but-3-en-2-one: Similar structure with a propoxy group.
These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(E)-4-(2-propan-2-yloxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13-7-5-4-6-12(13)9-8-11(3)14/h4-10H,1-3H3/b9-8+ |
InChI Key |
AUBDNRVCRMORDX-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C/C(=O)C |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=CC(=O)C |
Origin of Product |
United States |
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